Cas no 1535999-04-2 (3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one)

3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one is a cyclobutanone derivative featuring an isopropyl-substituted phenyl ring, offering a unique structural motif for synthetic applications. Its rigid cyclobutanone core and aromatic substitution enhance its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The compound's defined stereochemistry and functional group compatibility make it valuable for constructing complex molecular architectures. Its stability under standard conditions ensures ease of handling and storage. Researchers may leverage its reactivity in cycloadditions, ring-opening reactions, or as a precursor for further functionalization, underscoring its versatility in medicinal and materials chemistry.
3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one structure
1535999-04-2 structure
商品名:3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one
CAS番号:1535999-04-2
MF:C13H16O
メガワット:188.265543937683
CID:5045096

3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one 化学的及び物理的性質

名前と識別子

    • 3-[4-(propan-2-yl)phenyl]cyclobutan-1-one
    • 3-(4-Isopropylphenyl)cyclobutan-1-one
    • 3-(4-propan-2-ylphenyl)cyclobutan-1-one
    • 3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one
    • インチ: 1S/C13H16O/c1-9(2)10-3-5-11(6-4-10)12-7-13(14)8-12/h3-6,9,12H,7-8H2,1-2H3
    • InChIKey: SEFWBELDPIRNFO-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C2C=CC(=CC=2)C(C)C)C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 17.1

3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1913-0478-0.25g
3-[4-(propan-2-yl)phenyl]cyclobutan-1-one
1535999-04-2 95%+
0.25g
$415.0 2023-09-06
Life Chemicals
F1913-0478-10g
3-[4-(propan-2-yl)phenyl]cyclobutan-1-one
1535999-04-2 95%+
10g
$1932.0 2023-09-06
Life Chemicals
F1913-0478-1g
3-[4-(propan-2-yl)phenyl]cyclobutan-1-one
1535999-04-2 95%+
1g
$460.0 2023-09-06
TRC
P223771-1g
3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one
1535999-04-2
1g
$ 660.00 2022-06-03
Life Chemicals
F1913-0478-5g
3-[4-(propan-2-yl)phenyl]cyclobutan-1-one
1535999-04-2 95%+
5g
$1380.0 2023-09-06
TRC
P223771-100mg
3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one
1535999-04-2
100mg
$ 115.00 2022-06-03
Life Chemicals
F1913-0478-2.5g
3-[4-(propan-2-yl)phenyl]cyclobutan-1-one
1535999-04-2 95%+
2.5g
$920.0 2023-09-06
Life Chemicals
F1913-0478-0.5g
3-[4-(propan-2-yl)phenyl]cyclobutan-1-one
1535999-04-2 95%+
0.5g
$437.0 2023-09-06
TRC
P223771-500mg
3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one
1535999-04-2
500mg
$ 435.00 2022-06-03

3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one 関連文献

3-[4-(Propan-2-yl)phenyl]cyclobutan-1-oneに関する追加情報

3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one (CAS 1535999-04-2): A Comprehensive Overview

3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one (CAS 1535999-04-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This cyclobutanone derivative features a unique structural combination of a propan-2-ylphenyl group and a cyclobutanone ring, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, where small molecule scaffolds like this play crucial roles in developing new therapeutic agents.

The compound's molecular structure offers excellent opportunities for structure-activity relationship (SAR) studies, especially in the design of kinase inhibitors and GPCR modulators - two of the most sought-after drug targets in modern pharmacology. Recent publications in Journal of Medicinal Chemistry have highlighted similar cyclobutanone-containing compounds as promising candidates for treating neurological disorders and inflammatory conditions, making 3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one particularly relevant to current drug development trends.

From a synthetic chemistry perspective, the cyclobutanone moiety in 1535999-04-2 serves as a versatile building block. It can participate in various ring-opening reactions and [2+2] cycloadditions, which are frequently employed in the synthesis of complex natural products. The isopropylphenyl substituent enhances the compound's lipophilicity, an important factor in drug design where blood-brain barrier permeability is often a key consideration.

In materials science, derivatives of 3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one have shown potential in the development of advanced polymers with unique thermal and mechanical properties. The rigid cyclobutanone core can impart structural stability to polymeric materials, while the aromatic component contributes to π-π stacking interactions that are crucial for organic electronic applications. This dual functionality makes the compound interesting for researchers working on next-generation OLED materials and organic semiconductors.

The synthesis of CAS 1535999-04-2 typically involves Friedel-Crafts acylation strategies, where careful control of reaction conditions is necessary to achieve high yields of the desired cyclobutanone product. Recent advancements in flow chemistry techniques have improved the scalability of such syntheses, addressing one of the key challenges in the production of complex cyclic ketones for industrial applications.

Analytical characterization of 3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one relies heavily on NMR spectroscopy and mass spectrometry, with particular attention to the distinctive chemical shifts of the cyclobutanone protons and the characteristic fragmentation patterns in mass spectra. These analytical techniques are essential for quality control in both research and potential commercial production settings.

With the growing interest in fragment-based drug discovery, compounds like 1535999-04-2 are becoming increasingly valuable. Their moderate molecular weight and balanced physicochemical properties make them ideal starting points for medicinal chemistry optimization programs. Several pharmaceutical companies have included similar cyclobutanone fragments in their screening libraries, recognizing their potential to yield novel drug candidates.

From a commercial availability standpoint, 3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one is typically supplied by specialty chemical manufacturers catering to the pharmaceutical research and advanced materials sectors. The compound's purity specifications often exceed 95%, with some suppliers offering GMP-grade material for preclinical development purposes. Current market trends show steady demand for such fine chemical intermediates, particularly in regions with strong biotech innovation ecosystems.

Looking forward, the scientific community anticipates expanded applications for cyclobutanone derivatives like CAS 1535999-04-2, especially in emerging fields such as proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. The compound's structural features make it particularly suitable for these cutting-edge therapeutic modalities, which represent some of the most exciting developments in contemporary drug discovery research.

For researchers working with 3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one, proper handling and storage are essential to maintain compound integrity. While not classified as hazardous, standard laboratory precautions for organic compounds should be followed, including storage under inert atmosphere when long-term stability is required. The compound's physicochemical properties (including melting point, solubility, and stability) should be carefully considered when designing experiments or formulation studies.

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